Technical Whitepaper: Physicochemical Profiling & Application of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine
Technical Whitepaper: Physicochemical Profiling & Application of 4-Bromo-1-isopropyl-1H-pyrazol-5-amine
Executive Summary
4-Bromo-1-isopropyl-1H-pyrazol-5-amine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural utility lies in its trisubstituted pyrazole core, which offers three distinct vectors for diversification: the C4-bromide (for cross-coupling), the C5-amine (for amide/urea formation or heterocyclization), and the N1-isopropyl group (providing steric bulk and lipophilic modulation).
This guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and handling protocols, serving as a reference for its integration into lead optimization campaigns.
Molecular Identity & Structural Analysis[1][2]
| Parameter | Detail |
| IUPAC Name | 4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |
| Common Name | 4-Bromo-1-isopropyl-1H-pyrazol-5-amine |
| CAS Number | 1251102-90-5 |
| Molecular Formula | C₆H₁₀BrN₃ |
| Molecular Weight | 204.07 g/mol |
| SMILES | CC(C)N1N=CC(Br)=C1N |
| InChI Key | Derived from structure (e.g., specific isomer confirmation required via NMR) |
Structural Commentary
The molecule features a 1,4,5-substitution pattern on the pyrazole ring.
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N1-Isopropyl: Increases lipophilicity (cLogP modulation) and prevents rotation in binding pockets compared to a methyl group.
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C4-Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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C5-Amine: Acts as a hydrogen bond donor (HBD) and a nucleophile for electrophilic attack.
Physicochemical Core Parameters
The following data aggregates experimental values where available and high-confidence consensus predictions for this specific scaffold.
Table 1: Physicochemical Profile
| Property | Value / Range | Source/Methodology |
| Physical State | Solid (Crystalline powder) | Experimental Observation |
| Melting Point | 98°C – 102°C (Estimated) | Based on methyl-analog (96-100°C) |
| Boiling Point | ~310°C (Predicted at 760 mmHg) | ACD/Labs Consensus Model |
| LogP (Octanol/Water) | 1.6 ± 0.3 | Consensus Prediction (SwissADME) |
| pKa (Conjugate Acid) | ~2.5 (Pyrazole N2) | Predicted (Base strength is low due to e- withdrawing Br) |
| TPSA | 45 - 55 Ų | Topological Polar Surface Area Calculation |
| H-Bond Donors | 1 (–NH₂) | Structural Count |
| H-Bond Acceptors | 2 (Ring N, –NH₂) | Structural Count |
| Rotatable Bonds | 1 (Isopropyl group) | Structural Count |
Solubility & Lipophilicity Assessment
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Aqueous Solubility: Low. The combination of the bromine atom and isopropyl group renders the molecule sparingly soluble in pure water (< 0.5 mg/mL).
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Organic Solubility:
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DMSO: High (> 50 mg/mL). Recommended for stock solutions.[1]
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Methanol/Ethanol: Soluble.
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DCM/Ethyl Acetate: Moderate to Good.
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Lipinski Rule of 5: Compliant. (MW < 500, LogP < 5, HBD < 5, HBA < 10). Ideal fragment for drug-likeness.
Synthetic Pathway & Impurity Profiling
Understanding the synthesis is critical for identifying potential regioisomeric impurities (e.g., 3-amino vs 5-amino isomers).
Core Synthetic Workflow
The most robust route involves the condensation of isopropylhydrazine with a nitrile derivative, followed by electrophilic bromination.
Figure 1: Standard synthetic route highlighting the critical cyclization step where regio-control is established.
Impurity Watchlist
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Regioisomers: 1-isopropyl-1H-pyrazol-3-amine (less common if using specific enaminonitriles, but possible).
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Poly-bromination: 3,4-dibromo species (controlled by stoichiometry of NBS).
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Hydrazine Residues: Trace isopropylhydrazine (genotoxic concern) must be purged via acidic workup.
Handling, Safety, & Analytical Protocols
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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Handling: Use in a fume hood. Avoid dust formation.[3][4] Wear nitrile gloves and safety glasses.
Analytical Validation (QC)
To validate the identity of the compound, the following NMR signals are diagnostic:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~7.4 ppm (1H, s): Pyrazole C3-H proton. (Deshielded by Br).
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δ ~5.5 ppm (2H, br s): NH₂ protons (Exchangeable with D₂O).
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δ ~4.3-4.5 ppm (1H, septet): Isopropyl CH.
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δ ~1.3-1.4 ppm (6H, d): Isopropyl CH₃ groups.
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Storage & Stability[5][9]
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Storage: 2-8°C, inert atmosphere (Argon/Nitrogen) recommended to prevent oxidation of the amine.
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Stability: Stable in solid form for >1 year. Solutions in DMSO should be kept frozen (-20°C) to avoid slow degradation.
Application in Drug Discovery
This scaffold is a "privileged structure" in kinase inhibitor design.
Figure 2: Strategic utility of the scaffold in medicinal chemistry workflows.
Key Mechanistic Insight: The C5-amine often serves as the "hinge binder" donor in ATP-competitive inhibitors, while the C4-aryl group (installed via Suzuki coupling) extends into the hydrophobic back pocket (Gatekeeper region).
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1251102-90-5. Retrieved from
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BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine Technical Guide (Analog Reference). Retrieved from
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Sigma-Aldrich. Safety Data Sheet for Aminopyrazoles. Retrieved from
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SwissADME. Physicochemical Property Prediction for C6H10BrN3. Retrieved from
